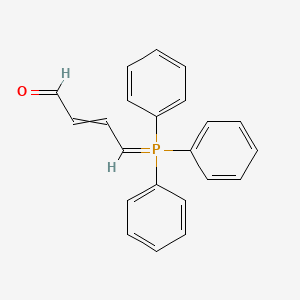
N-(Carboxymethyl)(4-chlorophenyl)methanimine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Carboxymethyl)(4-chlorophenyl)methanimine N-oxide is an organic compound characterized by the presence of a carboxymethyl group, a 4-chlorophenyl group, and a methanimine N-oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Carboxymethyl)(4-chlorophenyl)methanimine N-oxide typically involves the reaction of a 4-chlorophenylmethanimine with a carboxymethylating agent under controlled conditions. One common method involves the use of 3-chloroperbenzoic acid in dichloromethane as a solvent . The reaction proceeds through the formation of an intermediate, which is subsequently oxidized to yield the desired N-oxide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Carboxymethyl)(4-chlorophenyl)methanimine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the N-oxide moiety back to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxyacids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction typically results in the formation of the corresponding amine.
Scientific Research Applications
N-(Carboxymethyl)(4-chlorophenyl)methanimine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(Carboxymethyl)(4-chlorophenyl)methanimine N-oxide involves its interaction with specific molecular targets and pathways. The compound’s N-oxide moiety can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(Carboxymethyl)(4-methoxyphenyl)methanimine N-oxide
- N-(Carboxymethyl)(4-bromophenyl)methanimine N-oxide
- N-(Carboxymethyl)(4-fluorophenyl)methanimine N-oxide
Uniqueness
N-(Carboxymethyl)(4-chlorophenyl)methanimine N-oxide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specific research and industrial applications where other similar compounds may not be as effective .
Properties
CAS No. |
86737-35-1 |
|---|---|
Molecular Formula |
C9H8ClNO3 |
Molecular Weight |
213.62 g/mol |
IUPAC Name |
N-(carboxymethyl)-1-(4-chlorophenyl)methanimine oxide |
InChI |
InChI=1S/C9H8ClNO3/c10-8-3-1-7(2-4-8)5-11(14)6-9(12)13/h1-5H,6H2,(H,12,13) |
InChI Key |
XQDJDVKDPPMQBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=[N+](CC(=O)O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Bromo-5-[(prop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14415507.png)


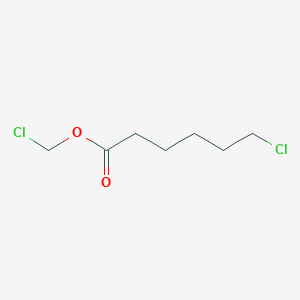
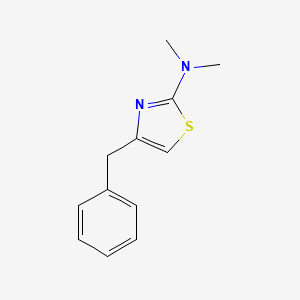
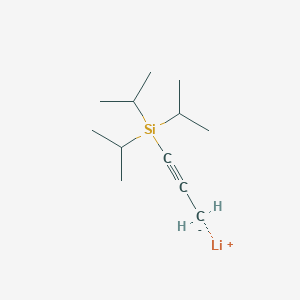

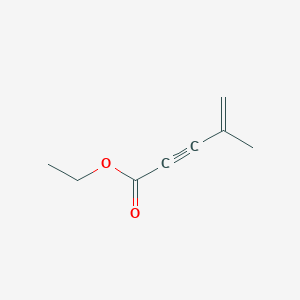
![1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene]](/img/structure/B14415551.png)
![Methyl 2-oxo-5,6-dihydrobenzo[h]chromene-3-carboxylate](/img/structure/B14415557.png)
